molecular formula C26H22N4O4 B2941593 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291838-53-3

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2941593
CAS No.: 1291838-53-3
M. Wt: 454.486
InChI Key: KHELEJWHQJCFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (hereafter referred to as the "target compound") is a heterocyclic organic molecule with a molecular formula of C₂₆H₂₂N₄O₄ and a molecular weight of 454.5 g/mol . Its structure comprises a phthalazin-1(2H)-one core substituted with a 2-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-ethoxy-3-methoxyphenyl group, which introduces electron-donating alkoxy substituents.

Properties

IUPAC Name

4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-4-33-21-14-13-17(15-22(21)32-3)24-27-25(34-29-24)23-18-10-6-7-11-19(18)26(31)30(28-23)20-12-8-5-9-16(20)2/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHELEJWHQJCFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phthalazinone core with an oxadiazole ring and various aromatic substituents. Its molecular formula is C20H23N3O3C_{20}H_{23}N_3O_3, and it has a molecular weight of approximately 353.42 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H23N3O3
Molecular Weight353.42 g/mol
LogP3.1945
Polar Surface Area62.543 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor functions, potentially influencing various cellular pathways related to proliferation and apoptosis.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and downstream signaling.
  • Cytotoxic Effects : Preliminary studies suggest that it exhibits cytotoxicity against cancer cell lines.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of oxadiazoles, including the compound in focus, have shown promising antimicrobial and anticancer activities:

  • Antiplasmodial Activity : The compound has demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating strong potency in vitro .
  • Cytotoxicity : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Structure-Activity Relationships (SAR)

The effectiveness of the compound can be influenced by the substitution patterns on the aromatic rings:

Substituent PositionType of SubstituentObserved Activity
4Ethoxy and MethoxyHigh antiplasmodial activity
3Methyl or FluoroVariable cytotoxicity

These findings highlight the importance of specific functional groups in enhancing biological activity.

Case Studies

  • Antiplasmodial Studies : A series of experiments conducted by researchers revealed that compounds similar to the one in focus showed high selectivity against P. falciparum, with some derivatives achieving IC50 values as low as 0.034 µM . This suggests potential for development into therapeutic agents for malaria.
  • Cytotoxicity Assessments : In vitro tests on human cancer cell lines demonstrated that the compound could induce apoptosis effectively, with mechanisms involving caspase activation and mitochondrial disruption being observed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phthalazin-1(2H)-one Family

The target compound shares structural homology with other phthalazin-1(2H)-one derivatives bearing 1,2,4-oxadiazole substituents. Key analogs include:

Table 1: Molecular Data for Phthalazin-1(2H)-one Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole Ring) Substituents (Phthalazinone Ring)
Target Compound C₂₆H₂₂N₄O₄ 454.5 4-ethoxy-3-methoxyphenyl 2-(2-methylphenyl)
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₂H₁₃ClN₄O₂ 400.8 3-chlorophenyl 2-phenyl
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₃H₁₆N₄O₂ 380.4 3-methylphenyl 2-phenyl
Key Observations:

Substituent Effects: The target compound’s 4-ethoxy-3-methoxyphenyl group introduces bulkier and more polar substituents compared to the 3-chlorophenyl (electron-withdrawing) and 3-methylphenyl (electron-donating) groups in analogs . This may enhance solubility in polar solvents or influence receptor binding in biological systems.

Molecular Weight and Drug-Likeness :

  • The target compound has the highest molecular weight (454.5 g/mol ) due to its ethoxy and methoxy substituents. This approaches the upper limit of Lipinski’s Rule of Five (500 g/mol), suggesting possible challenges in oral bioavailability .

Comparison with Other Heterocyclic Systems

Table 2: Heterocyclic Compounds with Reported Bioactivities
Compound Class Example Structure Reported Bioactivities Reference
1,2,4-Triazol-3-ones 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Antimicrobial, antitumor
Benzoxazine derivatives (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Not specified (synthetic focus)
Key Observations:
  • 1,2,4-Triazoles: These compounds exhibit broad bioactivities, including antimicrobial and antitumor effects, attributed to their ability to interact with biological targets via hydrogen bonding and π-π stacking .
  • Benzoxazines : highlights synthetic methodologies for benzoxazine derivatives, suggesting shared synthetic routes (e.g., cyclocondensation) with the target compound’s oxadiazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.